molecular formula C11H12 B14456248 (Pent-1-yn-3-yl)benzene CAS No. 69153-22-6

(Pent-1-yn-3-yl)benzene

Cat. No.: B14456248
CAS No.: 69153-22-6
M. Wt: 144.21 g/mol
InChI Key: NKYMXUYXYLHNKT-UHFFFAOYSA-N
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Description

(Pent-1-yn-3-yl)benzene is an organic compound with the molecular formula C11H10. It consists of a benzene ring substituted with a pent-1-yn-3-yl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of an alkyne.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Pent-1-yn-3-yl)benzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Pent-1-yn-3-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Pent-1-yn-3-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (Pent-1-yn-3-yl)benzene involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The benzene ring can undergo electrophilic aromatic substitution, leading to the formation of substituted derivatives. These reactions can modulate the compound’s biological activity and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pent-1-yn-3-yl)benzene is unique due to its specific substitution pattern, which combines the reactivity of an alkyne with the stability of a benzene ring. This combination allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

pent-1-yn-3-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-3-10(4-2)11-8-6-5-7-9-11/h1,5-10H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYMXUYXYLHNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550897
Record name (Pent-1-yn-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69153-22-6
Record name (Pent-1-yn-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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